REACTION_CXSMILES
|
[CH:1]1([N:4]2[CH:8]=[N:7][N:6]=[C:5]2[C:9]2[N:14]=[C:13]([NH:15]C(=O)OCC3C=CC=CC=3)[CH:12]=[CH:11][CH:10]=2)[CH2:3][CH2:2]1>[Pd]>[CH:1]1([N:4]2[CH:8]=[N:7][N:6]=[C:5]2[C:9]2[N:14]=[C:13]([NH2:15])[CH:12]=[CH:11][CH:10]=2)[CH2:3][CH2:2]1
|
Name
|
benzyl 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-ylcarbamate
|
Quantity
|
660 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1C(=NN=C1)C1=CC=CC(=N1)NC(OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
80 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was loaded into a flask
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
ADDITION
|
Details
|
Ethanol (0.4 M) was added
|
Type
|
ADDITION
|
Details
|
the flask was charged with hydrogen (1 atm—balloon pressure)
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C(=NN=C1)C1=CC=CC(=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 395 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |